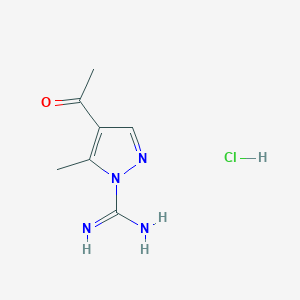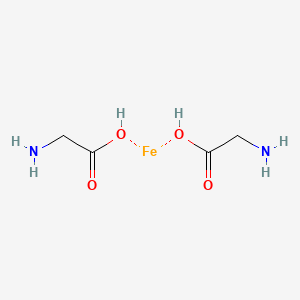
Iron bisglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrous bisglycinate is a chelate compound formed by the reaction of ferrous ions with glycine. It is commonly used as a dietary supplement to address iron deficiency and iron deficiency anemia. This compound is known for its high bioavailability and reduced gastrointestinal side effects compared to other iron supplements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferrous bisglycinate is synthesized by reacting ferrous oxide with sodium glycinate in the presence of citric acid in an aqueous solution. The reaction forms ferrous bisglycinate, which is further reacted with citric acid to form ferrous bisglycinate citric acid chelate .
Industrial Production Methods
In industrial settings, ferrous bisglycinate is produced by reacting reduced iron with glycine in the presence of citric acid. The resulting product is spray-dried without prior removal of the citric acid. This method ensures the compound remains highly hygroscopic and may contain water in variable amounts .
Analyse Des Réactions Chimiques
Types of Reactions
Ferrous bisglycinate undergoes various chemical reactions, including:
Oxidation: Ferrous ions can be oxidized to ferric ions.
Reduction: Ferric ions can be reduced back to ferrous ions.
Chelation: The formation of stable chelate complexes with glycine.
Common Reagents and Conditions
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like ascorbic acid can be used.
Chelation: Glycine and citric acid are commonly used in the chelation process.
Major Products Formed
Oxidation: Ferric bisglycinate.
Reduction: Ferrous bisglycinate.
Chelation: Ferrous bisglycinate citric acid chelate
Applications De Recherche Scientifique
Ferrous bisglycinate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study chelation and coordination chemistry.
Biology: Investigated for its role in iron metabolism and transport.
Medicine: Used in the treatment of iron deficiency and iron deficiency anemia, especially in pregnant women and children
Industry: Employed in food fortification and dietary supplements to enhance iron intake.
Mécanisme D'action
Ferrous bisglycinate acts as a source of dietary iron. The compound forms a ring structure when reacting with glycine, allowing it to be absorbed like an amino acid by the cells of the small intestine. This mechanism reduces the usual gastrointestinal irritation and constipation associated with other forms of iron supplements .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ferrous sulfate
- Ferrous fumarate
- Ferrous gluconate
- Heme iron polypeptide
Comparison
Ferrous bisglycinate is unique due to its higher bioavailability and fewer gastrointestinal side effects compared to other iron salts. Unlike ferrous sulfate and ferrous fumarate, ferrous bisglycinate does not form insoluble compounds with substances like phytates, oxalates, and tannins, making it more effective in increasing hemoglobin levels .
Propriétés
Formule moléculaire |
C4H10FeN2O4 |
|---|---|
Poids moléculaire |
205.98 g/mol |
Nom IUPAC |
2-aminoacetic acid;iron |
InChI |
InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |
Clé InChI |
OTTPVANZKZRSBY-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)N.C(C(=O)O)N.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)
![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
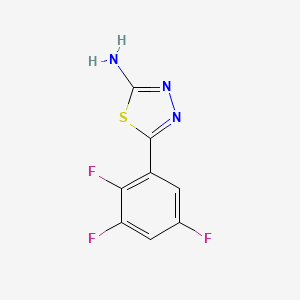
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)

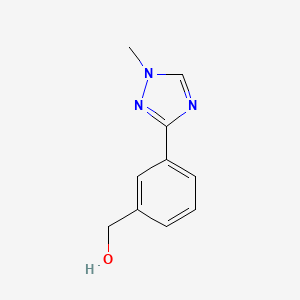
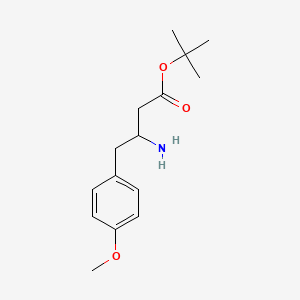


![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)

![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
